Scientific Field: Medicinal Chemistry
Application Summary: This compound is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors.
Methods of Application: The synthesis starts from 2-fluoro-4-methylpyridine and avoids the use of palladium as a catalyst.
Results or Outcomes: Biological data demonstrated that the (S)-enantiomer is two times more potent.
Scientific Field: Organic Chemistry
Application Summary: This compound is used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives.
Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives.
Results or Outcomes: The synthesis was efficient and yielded a series of novel pyridine derivatives in moderate to good yield.
Application Summary: This compound may be used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors.
Scientific Field: Physics
Application Summary: This compound is used in the study of structural, energetic, and vibrational properties of monosubstituted pyridines.
Methods of Application: The study involved recording the Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of the compound.
Results or Outcomes: The study found good agreement between the theoretical and experimental parameters.
Application Summary: This compound may be used as a building block in the preparation of benzodiazepine site ligands bearing a tricyclic pyridone moiety for human GABA A receptor.
Application Summary: This compound is used in the study of nonlinear optical (NLO) properties of monosubstituted pyridines.
Methods of Application: The study involved recording the Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of the compound. A time-dependent version of density functional theory (TD-DFT) was employed to evaluate oscillator strengths and absorption maxima ( λmax) in CDCl 3 solution for electronic transitions.
Results or Outcomes: The study found good agreement between the theoretical and experimental parameters. The rms error between observed and simulated vibrational frequencies was 9.9, 10.4 and 9.4 cm −1, for PA, NA and IA, respectively, on scaling.
3-Bromo-5-methylpyridine-4-carboxaldehyde is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol. This compound features a pyridine ring substituted with a bromine atom at the third position, a methyl group at the fifth position, and an aldehyde functional group at the fourth position. Its structure allows for diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .
Research into the biological activity of 3-Bromo-5-methylpyridine-4-carboxaldehyde indicates potential pharmacological properties. Compounds with similar structures have been studied for their antibacterial, antifungal, and anticancer activities. The presence of the bromine atom may enhance these biological activities through increased lipophilicity or by acting as a halogen bond donor in biological systems .
Several synthetic routes have been developed for producing 3-Bromo-5-methylpyridine-4-carboxaldehyde:
3-Bromo-5-methylpyridine-4-carboxaldehyde finds applications in several areas:
Several compounds share structural similarities with 3-Bromo-5-methylpyridine-4-carboxaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromo-4-pyridinecarboxaldehyde | C6H4BrNO | Lacks methyl substitution; different reactivity |
| 5-Methylpyridine-2-carboxaldehyde | C7H7NO | Different position of aldehyde; less steric hindrance |
| 2-Bromo-5-methylpyridine | C7H8BrN | Similar bromination; lacks carboxaldehyde functionality |
What distinguishes 3-Bromo-5-methylpyridine-4-carboxaldehyde from these similar compounds is its specific combination of a bromine atom at the third position and an aldehyde at the fourth position, which may influence its reactivity and biological activity differently compared to others. This unique substitution pattern allows for targeted modifications that could lead to novel derivatives with enhanced properties .